molecular formula C17H12ClN5O B2754521 5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 894935-37-6

5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No. B2754521
CAS RN: 894935-37-6
M. Wt: 337.77
InChI Key: RCZXTSJDPZINGM-UHFFFAOYSA-N
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Description

The compound “5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are often determined experimentally .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • A study focused on the synthesis of Mannich bases bearing the 1,3,4-oxadiazoline ring system, demonstrating some compounds exhibited promising antimicrobial activities (D. JagadeeshPrasad et al., 2015).
  • Another research identified 1,2,4-oxadiazole derivatives as novel apoptosis inducers, showing potential as anticancer agents with the ability to induce apoptosis in certain cancer cell lines (Han-Zhong Zhang et al., 2005).

Structural Characterizations and Chemical Properties

  • The crystal structure of 2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone was determined, revealing specific dihedral angles and intermolecular interactions (Liang-zhong Xu et al., 2005).
  • Research on isostructural 1H-pyrazolyl thiazoles synthesized from related chemical frameworks showed these compounds exhibit planarity and specific molecular orientations, highlighting their structural uniqueness (B. Kariuki et al., 2021).

Other Chemical Reactions and Properties

  • A study on the photolysis of 1,3,4-oxadiazoles in alcohols uncovered a heterolytic addition process, offering insights into potential synthetic pathways and the behavior of these compounds under light exposure (O. Tsuge et al., 1977).
  • Investigations into the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlighted the versatility of 1,3,4-oxadiazole derivatives in forming compounds with significant biological activities (H. Bektaş et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is not always predictable from the chemical structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Proper handling and disposal procedures should always be followed to minimize risks .

Future Directions

The future research directions for a compound like this could include further exploration of its synthesis, characterization of its properties, and investigation of its potential applications, such as in pharmaceuticals or agrochemicals .

properties

IUPAC Name

5-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c1-11-15(20-22-23(11)14-9-7-13(18)8-10-14)17-19-16(21-24-17)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZXTSJDPZINGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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